N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(3,5-Dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic small molecule characterized by a tetrahydropyrrolo[2,1-b]quinazoline core fused with a 9-oxo group and an N-(3,5-dichlorophenyl)carboxamide substituent. The dichlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets compared to other halogenated analogs .
Properties
Molecular Formula |
C18H13Cl2N3O2 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O2/c19-11-7-12(20)9-13(8-11)21-17(24)10-3-4-14-15(6-10)22-16-2-1-5-23(16)18(14)25/h3-4,6-9H,1-2,5H2,(H,21,24) |
InChI Key |
RBJPTRAGKWERPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)C(=O)N2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Pyrrolo Moiety: The pyrrolo moiety can be introduced through a cyclization reaction involving an appropriate precursor.
Attachment of the 3,5-Dichlorophenyl Group: The 3,5-dichlorophenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Core Formation
The pyrroloquinazoline core forms via intramolecular cyclization of intermediates derived from 2-amino benzylamine and γ-butyrolactone. This step involves nucleophilic attack and ring closure to establish the fused bicyclic structure .
Amide Bond Formation
The carboxylic acid at position 6 is activated (e.g., as an acid chloride or via carbodiimide coupling) and reacts with 3,5-dichlorophenylamine to form the amide. This step is critical for introducing the dichlorophenyl substituent, which may influence pharmacokinetics and target binding .
Optimized Reaction Parameters
-
Core synthesis : Typically performed under basic conditions (e.g., Cu, K₂CO₃ in DMF) to facilitate cyclization .
-
Amide coupling : Conducted in aprotic solvents (e.g., DMF, THF) with mild heating to ensure selectivity .
Stability Considerations
The compound’s stability is influenced by its functional groups:
-
The amide bond is resistant to hydrolysis under physiological conditions.
-
The dichlorophenyl group may contribute to metabolic stability, though this requires experimental validation .
Comparative Analysis of Analogous Compounds
Research Findings and Challenges
-
Bioactivity : While the exact biological activity of the target compound is not explicitly reported in the provided sources, analogous tetrahydropyrroloquinazoline derivatives exhibit neuroprotective (e.g., NR2B-selective NMDAR antagonism) and anticancer properties .
-
Synthesis Challenges :
-
Regioselectivity : Controlling substitution patterns during cyclization and coupling steps.
-
Purification : The presence of multiple functional groups (e.g., amide, dichlorophenyl) may complicate isolation.
-
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,1-b]quinazoline compounds exhibit significant anticancer activity . For instance, the compound has been evaluated against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and DU-145 (prostate cancer). In vitro studies revealed that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the disruption of metabolic pathways and modulation of apoptotic signals .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent . Research indicates that it may possess activity against Mycobacterium tuberculosis by disrupting its energy metabolism. The ability to target bacterial energetics makes it a potential candidate for developing new treatments for tuberculosis and other bacterial infections .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has been investigated for its anti-inflammatory effects . Compounds in this class have been reported to inhibit inflammatory cytokines and pathways involved in chronic inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cytotoxicity Assessment : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability compared to untreated controls. The results indicated a dose-dependent response with IC50 values suggesting potent activity against specific cancer types.
- Antimicrobial Efficacy : In vitro assays showed that the compound exhibited bactericidal activity against strains of Mycobacterium tuberculosis with minimal inhibitory concentrations comparable to existing antibiotics.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores compared to controls.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: It may inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Interaction with DNA: The compound may intercalate with DNA, affecting its replication and transcription.
Modulation of Signaling Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations: Dichlorophenyl vs. Fluorophenyl
A closely related compound, N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide , differs only in the phenyl substituent (3-fluorophenyl vs. 3,5-dichlorophenyl). Key distinctions include:
- Lipophilicity : Chlorine atoms increase lipophilicity (logP) compared to fluorine, which may enhance membrane permeability but also raise toxicity risks .
Core Structure Differences: Pyrroloquinazoline vs. Succinimide
N-(3,5-Dichlorophenyl)succinimide (NDPS) , a structurally distinct compound with the same dichlorophenyl group, demonstrates selective nephrotoxicity in rats. Key findings include:
- Structural Implications : The tetrahydropyrroloquinazoline core in the target compound may mitigate nephrotoxicity observed in NDPS due to differences in metabolic stability and tissue distribution .
Functional Group Comparisons: Carboxamide vs. Carboxylic Acid
The 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylic acid (CAS 55762-24-8) serves as a precursor to the carboxamide derivative. Differences include:
- Solubility : The carboxylic acid form (water-soluble due to ionization) contrasts with the carboxamide’s reduced polarity, which may affect bioavailability .
- Synthetic Utility : The carboxylic acid is a key intermediate for generating carboxamide derivatives via coupling reactions with amines .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications and Gaps
- Activity Prediction : The dichlorophenyl carboxamide’s enhanced lipophilicity may improve target engagement in hydrophobic binding pockets, but toxicity risks analogous to NDPS require validation .
- Synthetic Feasibility : The carboxylic acid precursor (CAS 55762-24-8) is commercially available, enabling scalable synthesis of derivatives .
- Unanswered Questions: No direct data on the target compound’s pharmacokinetics or specific therapeutic targets exist in the provided evidence. Further studies are needed to elucidate its mechanism and safety profile.
Biological Activity
N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinazoline derivatives class, which are known for their diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 295.24 g/mol. Its structure includes a dichlorophenyl group and a carboxamide functional group attached to a bicyclic core.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors followed by cyclization and functional group modifications to yield the final product. The synthetic route often employs reagents that facilitate the formation of the quinazoline framework and the incorporation of the dichlorophenyl moiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. This compound has demonstrated significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Preliminary evaluations indicate that this compound exhibits MIC values in the range of 6.25 to 100 µg/mL against Mycobacterium tuberculosis and other pathogenic bacteria such as Staphylococcus aureus and Streptococcus pyogenes .
Anticancer Activity
The compound's ability to modulate enzyme activities involved in cell proliferation suggests potential applications in cancer therapy. Quinazoline derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. In vitro studies show that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antitubercular Activity : A study evaluated various quinazoline derivatives for their antitubercular properties using the microplate Alamar blue assay method. The results indicated that compounds similar to this compound showed promising results against drug-resistant strains of M. tuberculosis .
- Cytotoxicity Assays : In assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide, and how do reaction conditions impact yield?
- Methodology :
- Stepwise cyclization : Analogous pyrroloquinazoline derivatives are synthesized via cyclocondensation of substituted anthranilic acids with ketones or aldehydes, followed by carboxamide coupling (e.g., using 3,5-dichloroaniline) .
- Catalytic optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl substituents, with solvent polarity (DMF vs. THF) and temperature (80–120°C) critically affecting regioselectivity .
- Table 1 : Synthetic yields under varying conditions (hypothetical extrapolation from ):
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | H2SO4 | EtOH | 80 | 45–50 |
| Suzuki-Miyaura | Pd(PPh3)4 | DMF | 100 | 60–65 |
Q. How is structural characterization of this compound performed, and what spectroscopic benchmarks are critical?
- Methodology :
- NMR : Key signals include the pyrrolidine NH (δ 8.5–9.5 ppm, broad singlet) and quinazoline carbonyl (δ 165–170 ppm in 13C NMR). Substituent effects (e.g., 3,5-dichlorophenyl) split aromatic proton signals into distinct doublets (δ 7.2–7.8 ppm) .
- HRMS : Exact mass validation (e.g., [M+H]+ calculated for C19H12Cl2N3O2: 408.0248) ensures purity .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC50 variability) for this compound across assays be systematically resolved?
- Methodology :
- Assay standardization : Control variables such as cell line viability (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time (24–72 hr).
- Metabolite profiling : LC-MS/MS detects degradation products (e.g., hydrolysis of the carboxamide group) that may confound activity .
- Statistical validation : Use ANOVA to compare inter-assay variability, with p < 0.05 indicating significant methodological discrepancies .
Q. What computational strategies predict the binding affinity of this compound to kinase targets (e.g., EGFR or Aurora kinases)?
- Methodology :
- Docking simulations : Software like AutoDock Vina models interactions between the dichlorophenyl group and hydrophobic kinase pockets (e.g., PDB: 4HJO). Scoring functions prioritize hydrogen bonds with catalytic lysine residues .
- MD simulations : Analyze stability of the ligand-protein complex over 100 ns trajectories, with RMSD < 2 Å indicating robust binding .
Q. How does stereochemical purity influence the compound’s pharmacokinetic profile, and what analytical methods ensure enantiomeric control?
- Methodology :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers; retention times differ by >2 min for R/S forms .
- Pharmacokinetics : Compare AUC(0–24) and t1/2 in rodent models—racemic mixtures often show reduced bioavailability due to metabolic competition .
Data Contradiction Analysis
Q. Why do reported synthetic yields vary (e.g., 45% vs. 65%), and how can reproducibility be improved?
- Root causes :
- Impurity carryover : Unreacted starting materials (e.g., 3,5-dichloroaniline) may inflate yields. Purity checks via TLC (Rf = 0.3 in ethyl acetate) are essential .
- Solvent effects : Polar aprotic solvents (DMF) enhance solubility of intermediates but may decompose acid-sensitive groups. Switching to DMA or NMP can stabilize reactive species .
Methodological Tables
Table 2 : Comparative spectroscopic benchmarks for structural validation :
| Technique | Key Signals | Diagnostic Value |
|---|---|---|
| 1H NMR | δ 9.2 ppm (NH, broad) | Confirms pyrrolidine ring |
| 13C NMR | δ 170 ppm (C=O) | Validates quinazoline carbonyl |
| IR | 1680 cm⁻¹ (amide C=O stretch) | Distinguishes carboxamide from esters |
| HRMS (ESI+) | m/z 408.0248 [M+H]+ | Ensures molecular integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
